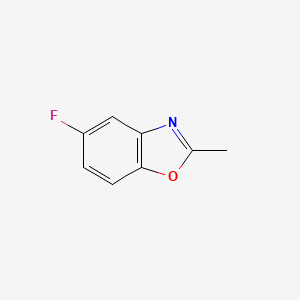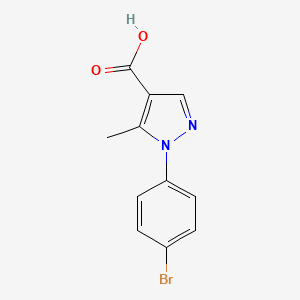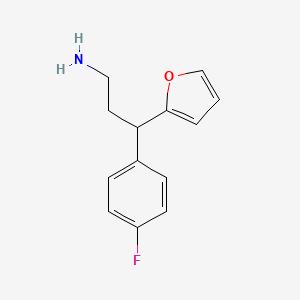
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, also known as 4-Fluorofuran-2-ylpropan-1-amine, is an aromatic amine compound used in a variety of scientific research applications. It is a colorless, volatile liquid that is insoluble in water but soluble in most organic solvents. It has a molecular weight of 185.2 g/mol and a melting point of -45 °C. It is a low-boiling compound that is used in a variety of industrial applications.
Aplicaciones Científicas De Investigación
Photophysical Properties
- The photophysical properties of related furan-2-yl compounds show bathochromic shifts from non-polar to polar solvents due to intramolecular charge transfer, indicating a large dipole moment difference between the ground and excited states. This suggests potential applications in the field of molecular electronics and photonics for 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine (Kumari et al., 2017).
Quantum Chemical Characterization
- Quantum chemical methods have been used to investigate hydrogen bonding sites in pyrimidine compounds derivatives similar to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine. This provides insights into the molecular interactions and stability, which can be crucial for the design of drugs and materials (Traoré et al., 2017).
Crystal Structures and Hirshfeld Surface Studies
- The synthesis and characterization of chalcone derivatives, which are structurally related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine, involve analyzing crystal structures and intermolecular interactions. Such studies are essential for understanding the compound's solid-state properties, which have implications in material science and drug formulation (Salian et al., 2018).
BODIPY-based Fluorescent Probe for Biodistribution Studies
- The synthesis of BODIPY-fluorophore based probes for drugs structurally similar to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine has been investigated. These probes are used in vivo for tracing the biodistribution of the drug, which is crucial for understanding the drug's behavior in biological systems and optimizing therapeutic strategies (Rodríguez et al., 2017).
Organosilicon Synthesis
- The compound's related structures have been used in organosilicon synthesis. Understanding the synthesis and reactivity of such compounds can lead to the development of new materials with specific properties, useful in various industrial applications (Lebedev et al., 2006).
Antimicrobial Activity
- Derivatives of 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine have been synthesized and evaluated for antimicrobial activity. Such studies are essential for the development of new antimicrobial agents to combat resistant strains of bacteria (Nagamani et al., 2018).
Molecular Docking and QSAR Studies
- Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies of chalcone derivatives related to 3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine have been conducted. Such studies provide valuable insights into the compound's interaction with biological targets, crucial for drug design and discovery (Prabakaran et al., 2021).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7-8,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSUIZBQNWPKTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378133 |
Source


|
| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
CAS RN |
380878-55-7 |
Source


|
| Record name | 3-(4-fluorophenyl)-3-(furan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B1333108.png)
![2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1333109.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1333110.png)

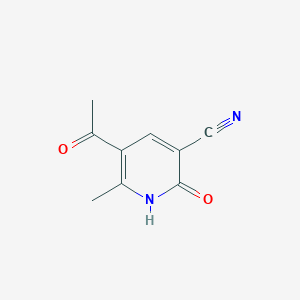
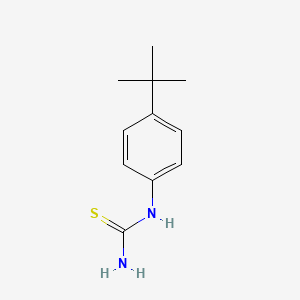
![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

